3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde
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Overview
Description
The compound “3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde” is a chemical with the CAS Number: 887679-08-5 . Its IUPAC name is 3-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-methoxybenzaldehyde . The molecular weight of this compound is 245.28 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15NO3/c1-9-13(10(2)18-15-9)7-12-6-11(8-16)4-5-14(12)17-3/h4-6,8H,7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Cytotoxicity Evaluation
A study explored the use of 3,5-dimethoxy-benzaldehyde as a starting material for synthesizing amorfrutins A and B, highlighting its role in producing compounds with cytotoxic effects against human tumor cell lines compared to non-malignant fibroblasts. This underscores the compound's potential in cancer research and therapy development (Brandes et al., 2020).
Enzyme Catalysed Asymmetric C–C-bond Formation
Benzaldehyde derivatives have been employed in enzyme-catalyzed reactions for asymmetric C–C bond formation. Such studies provide insights into the synthesis of enantiomerically pure compounds, which are crucial for developing pharmaceuticals and fine chemicals (Kühl et al., 2007).
Antifungal and Anticancer Activities
Research into benzaldehyde derivatives has also shown promising antifungal and anticancer activities. For instance, novel Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol demonstrated significant activity against Candida albicans, indicating potential therapeutic applications (Moorthy et al., 2017).
Synthesis of Fluorinated Analogues
The synthesis of fluorinated benzaldehydes leading to fluoro-substituted stilbenes, mimicking the anticancer properties of combretastatins, showcases the versatility of benzaldehyde derivatives in creating potent anticancer agents with possible enhanced properties due to fluorination (Lawrence et al., 2003).
Heterogeneous Catalysis
Investigations into the condensation of glycerol with benzaldehyde derivatives under heterogeneous catalysis have opened avenues for producing cyclic acetals from renewable resources. This not only highlights the role of these compounds in green chemistry but also their potential in creating sustainable chemicals and materials (Deutsch et al., 2007).
Mechanism of Action
While the mechanism of action for “3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde” is not explicitly stated, a study on a similar compound, DDT26, showed that it exhibited potent inhibitory effect on BRD4 . It was also found to induce DNA damage .
It should be stored at a temperature between 28 C .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-13(10(2)17-14-9)8-16-12-5-3-4-11(6-12)7-15/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHSPYJAXOUORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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